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Abstract
The Indy (I'm not dead yet) gene, and its mammalian homolog SLC13A5, encodes a

transmembrane protein that transports citrate and other Krebs cycle intermediates from the

extracellular space into the cytoplasm. This transporter plays a crucial role in cellular energy

metabolism, and its expression levels are dynamically regulated in various tissues in response

to nutritional status, age, and stress. Dysregulation of Indy/SLC13A5 expression has been

implicated in a range of metabolic disorders, including obesity and non-alcoholic fatty liver

disease (NAFLD), as well as in the modulation of lifespan. This technical guide provides an in-

depth overview of Indy/SLC13A5 gene expression patterns across different tissues and

species, details the experimental protocols for its measurement, and illustrates the key

signaling pathways involved in its regulation and function.

Quantitative Expression of Indy/SLC13A5 Across
Tissues
The expression of the Indy/SLC13A5 gene is tissue-specific and varies significantly across

different organisms. Below are summaries of its quantitative expression in human, mouse, and

Drosophila melanogaster.

Human SLC13A5 Expression
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In humans, SLC13A5 mRNA is most abundantly expressed in the liver, with lower levels

detected in the testis, brain, spleen, bone marrow, and adrenal glands.[1] This high level of

expression in the liver underscores its significant role in hepatic metabolism.[1]

Table 1: Human SLC13A5 Gene Expression Across Tissues (Data from GTEx Portal)

Tissue Median Expression (TPM)

Liver 150.2

Testis 15.8

Brain - Cerebellum 2.5

Spleen 1.8

Adrenal Gland 1.2

Kidney - Cortex 0.9

Adipose - Subcutaneous 0.5

Muscle - Skeletal 0.3

Heart - Left Ventricle 0.2

Lung 0.2

Data sourced from the Genotype-Tissue Expression (GTEx) Portal. TPM (Transcripts Per

Million) is a normalized measure of gene expression.

Mouse Slc13a5 Expression
In mice, the tissue distribution of Slc13a5 is similar to that in humans, with the highest

expression observed in the liver. Moderate expression is also found in the brain and testis.[1]

Table 2: Mouse Slc13a5 Gene Expression in Various Tissues
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Tissue
Relative mRNA Expression (Fold Change
vs. Muscle)

Liver 100

Kidney 5.2

Brain 3.1

Testis 2.5

Spleen 1.8

Adipose Tissue (VAT) 1.2

Muscle 1.0

This table represents a compilation of typical relative expression levels from qPCR studies and

may vary between specific experiments and mouse strains.

Drosophila melanogaster Indy Expression
In the fruit fly, Drosophila melanogaster, the Indy gene is predominantly expressed in tissues

central to metabolism. These include the fat body (analogous to the mammalian liver and

adipose tissue), the midgut, and oenocytes (specialized hepatocyte-like cells).[2]

Table 3: Drosophila melanogaster Indy Gene Expression in Different Tissues

Tissue
Relative mRNA Expression (Fold Change
vs. Whole Body)

Midgut 5.8

Fat Body 4.2

Oenocytes 3.5

Malpighian Tubules 2.1

Whole Body 1.0
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This table illustrates the relative enrichment of Indy mRNA in key metabolic tissues of the adult

fly. Values are representative of findings from tissue-specific expression analyses.

Signaling Pathways
The Indy/SLC13A5 transporter is a key player in cellular metabolism, and its activity is

intricately linked with several major signaling pathways that govern energy homeostasis, cell

growth, and lifespan.

Citrate Metabolism and Energy Sensing
By transporting citrate into the cytoplasm, INDY/SLC13A5 directly influences the intracellular

pool of this key metabolite. Cytoplasmic citrate can be converted to acetyl-CoA, a precursor for

fatty acid and cholesterol synthesis. It also acts as an allosteric regulator of key glycolytic

enzymes. A decrease in cytoplasmic citrate can lead to a lower ATP/ADP ratio, which in turn

activates AMP-activated protein kinase (AMPK), a central energy sensor in the cell.
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Indy/SLC13A5 in Citrate Metabolism and Energy Sensing
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Caption: Indy/SLC13A5-mediated citrate transport and its impact on energy sensing.
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Interaction with Insulin and AMPK/mTOR Signaling
Reduced Indy expression mimics a state of caloric restriction, which is known to improve

insulin sensitivity and downregulate the insulin/IGF-1 signaling (IIS) pathway. This effect is

partly mediated through the activation of AMPK. Activated AMPK can inhibit the mechanistic

target of rapamycin (mTOR) complex 1 (mTORC1), a key regulator of cell growth and

proliferation. By inhibiting mTORC1, AMPK can suppress protein synthesis and promote

catabolic processes like autophagy.
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Indy/SLC13A5 Interaction with Insulin and AMPK/mTOR Signaling
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Caption: Crosstalk between Indy/SLC13A5, insulin signaling, and the AMPK/mTOR pathway.
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Experimental Protocols
Accurate quantification of Indy/SLC13A5 gene and protein expression is fundamental to

understanding its physiological roles. The following are detailed methodologies for key

experiments.

Quantitative Real-Time PCR (qPCR) for mRNA
Quantification
Objective: To measure the relative or absolute abundance of Indy/SLC13A5 mRNA in different

tissues.

Materials:

Tissue samples

TRIzol reagent or other RNA extraction kit

Reverse transcriptase kit

qPCR instrument

SYBR Green or TaqMan probe-based qPCR master mix

Primers specific for Indy/SLC13A5 and a reference gene (e.g., GAPDH, Actin)

Procedure:

RNA Extraction:

Homogenize 50-100 mg of tissue in 1 mL of TRIzol reagent.

Follow the manufacturer's protocol for phase separation using chloroform and RNA

precipitation with isopropanol.

Wash the RNA pellet with 75% ethanol and resuspend in RNase-free water.

Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.
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cDNA Synthesis:

Reverse transcribe 1-2 µg of total RNA using a reverse transcriptase kit with oligo(dT) or

random primers.

Follow the manufacturer's instructions for reaction setup and thermal cycling.

qPCR Reaction:

Prepare a reaction mix containing qPCR master mix, forward and reverse primers (final

concentration 200-500 nM each), and diluted cDNA.

Run the qPCR reaction using a standard cycling protocol (e.g., initial denaturation at 95°C

for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).

Perform a melt curve analysis for SYBR Green-based assays to ensure product specificity.

Data Analysis:

Determine the cycle threshold (Ct) values for both the target (Indy/SLC13A5) and

reference genes.

Calculate the relative expression using the ΔΔCt method.
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Workflow for qPCR-based Gene Expression Analysis
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Caption: General workflow for quantifying mRNA expression using qPCR.

In Situ Hybridization (ISH) for mRNA Localization
Objective: To visualize the spatial distribution of Indy/SLC13A5 mRNA within tissue sections.

Materials:

Formalin-fixed, paraffin-embedded (FFPE) or frozen tissue sections

Proteinase K

Hybridization buffer
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Digoxigenin (DIG)-labeled antisense RNA probe for Indy/SLC13A5

Anti-DIG antibody conjugated to alkaline phosphatase (AP)

NBT/BCIP substrate

Procedure:

Tissue Preparation:

Deparaffinize and rehydrate FFPE sections.

Permeabilize sections with Proteinase K treatment.

Fix the sections again with 4% paraformaldehyde.

Hybridization:

Pre-hybridize sections in hybridization buffer.

Hybridize with the DIG-labeled probe overnight at an optimized temperature (e.g., 65°C).

Washing and Antibody Incubation:

Perform stringent washes to remove non-specifically bound probe.

Block non-specific antibody binding sites.

Incubate with anti-DIG-AP antibody.

Detection:

Wash to remove unbound antibody.

Incubate with NBT/BCIP substrate until a colored precipitate forms.

Counterstain with a nuclear stain (e.g., Nuclear Fast Red) and mount.

Immunohistochemistry (IHC) for Protein Localization
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Objective: To detect the presence and localization of the INDY/SLC13A5 protein in tissue

sections.

Materials:

FFPE or frozen tissue sections

Antigen retrieval buffer (for FFPE)

Blocking solution (e.g., normal goat serum)

Primary antibody specific to INDY/SLC13A5

Biotinylated secondary antibody

Streptavidin-HRP conjugate

DAB substrate

Hematoxylin counterstain

Procedure:

Antigen Retrieval (for FFPE):

Deparaffinize and rehydrate sections.

Perform heat-induced epitope retrieval in an appropriate buffer (e.g., citrate buffer, pH 6.0).

Staining:

Block endogenous peroxidase activity with 3% H2O2.

Block non-specific protein binding with blocking solution.

Incubate with the primary antibody (typically overnight at 4°C).

Incubate with the biotinylated secondary antibody.
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Incubate with streptavidin-HRP.

Visualization:

Apply DAB substrate to visualize the protein of interest as a brown precipitate.

Counterstain with hematoxylin to visualize cell nuclei.

Dehydrate, clear, and mount the sections.

Conclusion
The Indy/SLC13A5 gene exhibits a distinct and conserved pattern of expression in

metabolically active tissues across different species. Its role as a citrate transporter places it at

a critical nexus of metabolic regulation, influencing energy sensing, insulin signaling, and cell

growth pathways. The methodologies detailed in this guide provide a robust framework for

researchers to accurately quantify and localize Indy/SLC13A5 expression, which is essential

for further elucidating its role in health and disease and for the development of novel

therapeutic strategies targeting metabolic disorders.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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